molecular formula C17H15NO5 B2357939 methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338751-33-0

methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2357939
CAS No.: 338751-33-0
M. Wt: 313.309
InChI Key: PYUFXKUNQAIMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromenopyridine derivative characterized by a methoxymethyl substituent at position 2, a methyl group at position 7, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-9-4-5-14-11(6-9)15(19)12-7-10(17(20)22-3)13(8-21-2)18-16(12)23-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUFXKUNQAIMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331338
Record name methyl 2-(methoxymethyl)-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338751-33-0
Record name methyl 2-(methoxymethyl)-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS: 338751-33-0) is a compound belonging to the chromeno[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, drawing from various studies and sources.

The molecular formula of this compound is C17H15NO5C_{17}H_{15}NO_5, with a molar mass of approximately 313.3 g/mol. The predicted density is 1.304 g/cm³, and it has a boiling point of around 487 °C . The compound exhibits a pKa of -1.93, indicating its acidic nature .

Synthesis

The synthesis of chromeno[2,3-b]pyridine derivatives often involves multi-step reactions that can include cyclization and functionalization processes. Specific synthetic pathways for this compound have not been extensively documented in the literature; however, similar compounds in the chromeno family have been synthesized using various organic methodologies .

Antimicrobial and Antiviral Properties

Chromeno[2,3-b]pyridine derivatives are known for their antimicrobial and antiviral activities. Studies have shown that related compounds exhibit significant inhibitory effects against various bacterial strains and viruses. For instance, certain derivatives demonstrated activity against Bacteroides fragilis metallo-beta-lactamases, highlighting their potential as therapeutic agents .

Cytotoxicity

Research indicates that many chromeno derivatives possess cytotoxic properties. A study on related compounds revealed that they can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The specific cytotoxic effects of this compound are yet to be fully characterized but warrant further investigation.

Neuroprotective Effects

Some chromeno derivatives have shown promise in neuroprotection. For example, compounds with similar structures have been reported to inhibit monoamine oxidase (MAO) enzymes and exhibit anti-Aβ aggregation activity. These properties are particularly relevant for neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. For instance, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive function .

Case Studies

  • Antimicrobial Activity : A derivative with a similar structure was tested against Staphylococcus aureus and showed an IC50 value of 50 μM, indicating moderate antimicrobial potency.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that a related compound induced cell death in human breast cancer cells at concentrations above 10 μM.
  • Neuroprotective Study : A compound from the same family was evaluated in SH-SY5Y neuroblastoma cells and showed improved cell viability in the presence of oxidative stress at concentrations as low as 0.89 μM.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Chromeno[2,3-b]pyridines exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 3, 5, and 6. Key comparisons include:

Position Target Compound Analogues (Examples) Key Differences/Implications
C2 Methoxymethyl (-CH2-OCH3) - Amino (-NH2)
- Boc-protected amino (-NHBoc)
- Trifluoromethyl (-CF3)
Methoxymethyl enhances lipophilicity vs. polar amino groups; may alter hydrogen-bonding potential .
C3 Methyl ester (-COOCH3) - Ethyl ester (-COOEt)
- Carboxylic acid (-COOH)
Methyl ester improves metabolic stability compared to ethyl esters; acid derivatives enable salt formation .
C7 Methyl (-CH3) - Bromo (-Br)
- Isobutyl (-CH2CH(CH3)2)
- Cyclopropyl (-C3H5)
Methyl substituent reduces steric hindrance vs. bulkier groups, potentially enhancing bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.